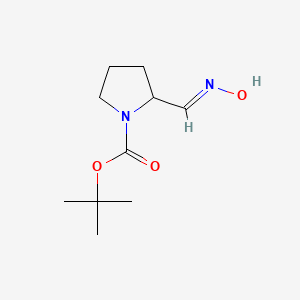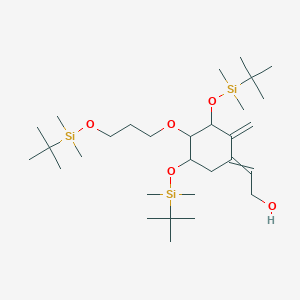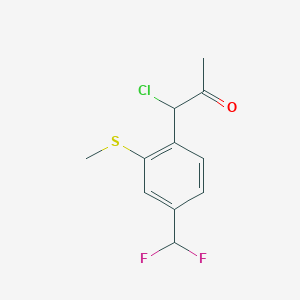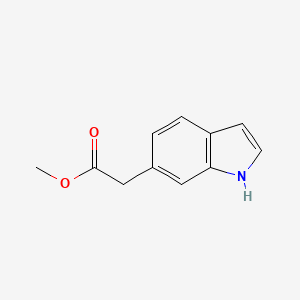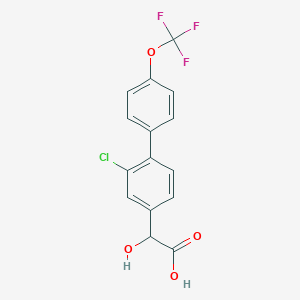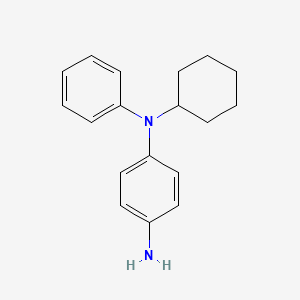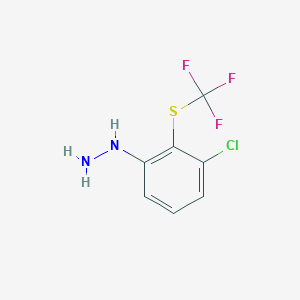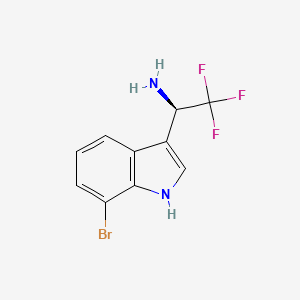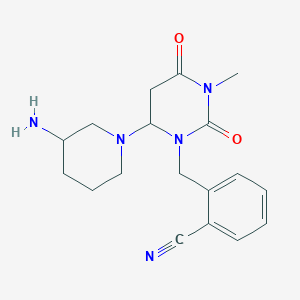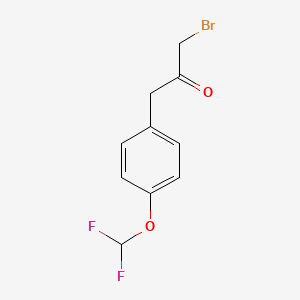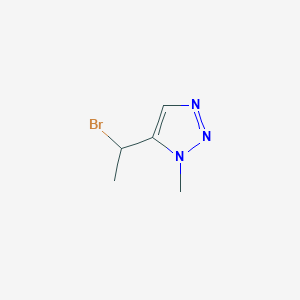
5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole: is an organic compound belonging to the class of triazoles, which are five-membered ring structures containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole typically involves the reaction of 1-methyl-1H-1,2,3-triazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted triazoles
- Oxidized triazole derivatives
- Reduced ethyl triazoles
Aplicaciones Científicas De Investigación
Chemistry: 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology: In biological research, this compound is explored for its potential as a pharmacophore in drug design. Its triazole ring is known for its stability and ability to interact with biological targets.
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly as antifungal and antibacterial agents due to the triazole ring’s known bioactivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole exerts its effects is primarily through its interaction with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
1-Methyl-1H-1,2,3-triazole: Lacks the bromoethyl group, making it less reactive in substitution reactions.
5-(1-Chloroethyl)-1-methyl-1H-1,2,3-triazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-(1-Iodoethyl)-1-methyl-1H-1,2,3-triazole: Contains an iodine atom, which can affect its reactivity and biological activity.
Uniqueness: 5-(1-Bromoethyl)-1-methyl-1H-1,2,3-triazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H8BrN3 |
|---|---|
Peso molecular |
190.04 g/mol |
Nombre IUPAC |
5-(1-bromoethyl)-1-methyltriazole |
InChI |
InChI=1S/C5H8BrN3/c1-4(6)5-3-7-8-9(5)2/h3-4H,1-2H3 |
Clave InChI |
SUMSELQRZNPZAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=NN1C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




